molecular formula C10H14N2O6S B2380662 N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide CAS No. 868213-96-1

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2380662
CAS No.: 868213-96-1
M. Wt: 290.29
InChI Key: HKTYHDNJWPZNNY-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide (CAS 868213-96-1) is a high-purity chemical building block of significant value in synthetic and medicinal chemistry research. With the molecular formula C10H14N2O6S and a molecular weight of 290.29, this compound features a nitrobenzenesulfonamide (nosyl) group and a protected aldehyde in the form of a dimethoxyethyl amine. This unique structure makes it a versatile precursor, particularly in the construction of nitrogen-containing heterocycles. A prominent application, documented in peer-reviewed literature, is its use as a key intermediate in a novel and flexible synthetic approach to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines, which are considered a privileged scaffold in pharmaceutical development . In this context, the NH-acidic sulfonamide moiety can participate in Mitsunobu reactions to establish critical C-N bonds, while the acetal group can be hydrolyzed or directly used in reductive amination sequences to form the diazepine ring . The nosyl (2-nitrobenzenesulfonyl) protective group is strategically selected for its ease of removal under milder conditions compared to other sulfonyl groups, allowing for greater flexibility in subsequent synthetic steps . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYHDNJWPZNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide, have been studied for their antimicrobial effects. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and protozoa. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of Leishmania species, suggesting potential applications in treating leishmaniasis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. This compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. In vitro studies have shown that this compound can induce cytostatic effects in metastatic melanoma cells, making it a candidate for further exploration in cancer therapy .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various nitrogen-containing heterocycles. Its utility in organic synthesis is demonstrated through reactions that yield complex structures such as benzodiazepines and other biologically active molecules .

Compound Synthesis Method Yield Application
1,4-benzodiazepineSN2 reaction with N-Boc protected amineHighAnticancer agent
Fused heterocyclesMitsunobu reaction conditionsModeratePotential drug candidates

Functionalization of Aromatic Compounds

The compound can also be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

In Vitro Studies on Antileishmanial Activity

A notable study assessed the efficacy of this compound against Leishmania donovani. The compound exhibited significant inhibitory effects on both promastigote and amastigote forms with low cytotoxicity towards macrophages, indicating its potential as a therapeutic agent against leishmaniasis .

Anticancer Efficacy in Melanoma Models

In another study, the compound was tested for its ability to inhibit growth in human metastatic melanoma cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its promise as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Alkyl-Substituted 4-Nitrobenzenesulfonamides

Compound Substituent Key Properties/Applications Evidence
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide (6g) Cyclopropylmethyl Enhanced lipophilicity; potential for radical reactions due to strained cyclopropane ring
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide Allyl + cyclopropylmethyl Dual functionality for cross-coupling or cycloaddition reactions

The allyl group in the latter compound offers reactivity for further functionalization.

Methoxyethyl-Substituted Sulfonamides

Compound Substituent Key Properties/Applications Evidence
N-(2-Methoxyethyl)-4-nitrobenzenesulfonamide 2-Methoxyethyl Solubility: 10 mM in DMSO; simpler structure for mechanistic studies
N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide 2,2-Dimethoxyethyl Increased hydrogen-bonding capacity; potential for stabilizing crystal structures (e.g., Z-conformation in )

Comparison: The additional methoxy group in the target compound enhances hydrogen bonding, as observed in crystal structures of analogues (). This may improve thermal stability but reduce solubility in non-polar solvents compared to the mono-methoxy derivative.

Complex Functionalized Sulfonamides

Compound Substituent Key Properties/Applications Evidence
N-(2,2-Dimethoxyethyl)-N-((2,5-dimethoxyphenyl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide (10d) 2,5-Dimethoxyphenyl + tetrazolyl Multifunctional for drug discovery; tetrazole enhances metabolic stability
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azido groups High reactivity for click chemistry; applications in polymer science

Comparison : The tetrazole and azido groups in these compounds enable diverse reactivity (e.g., click chemistry), whereas the target compound’s dimethoxyethyl group focuses on conformational stability.

Sulfonamides with Aromatic Substituents

Compound Substituent Key Properties/Applications Evidence
N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Benzyl + hydroxyethyl Balanced hydrophilicity/hydrophobicity; potential for CNS drug delivery
N-(4-Fluorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide (2k) Fluorophenyl Enhanced bioavailability via fluorine effects; antimicrobial activity

Comparison : Aromatic substituents like benzyl or fluorophenyl improve pharmacokinetic profiles, while the target compound’s nitro group may confer electrophilic reactivity for covalent inhibitor design.

Structural and Computational Insights

  • Crystallography : The Z-conformation observed in N-(2,2-dimethoxyethyl) analogues () is stabilized by intramolecular hydrogen bonds (N11–O24 and N18–O24), which are absent in less polar derivatives like N-(2-methoxyethyl) compounds .
  • Software Tools : Programs like SHELXL () and WinGX () enable precise structural validation, critical for comparing bond angles and torsional strains across analogues .

Biological Activity

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a nitro group and a sulfonamide moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O5_{5}S
  • Molecular Weight : 288.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its nitro and sulfonamide groups.

  • Nitro Group : Can participate in redox reactions, affecting cellular oxidative stress levels.
  • Sulfonamide Group : Capable of forming hydrogen bonds with biological targets, potentially influencing enzymatic pathways.

This dual functionality allows the compound to exert diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains.

  • Case Study : In vitro assays demonstrated that this compound inhibits the growth of certain Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial folate synthesis pathways, similar to other sulfonamides .

Anticancer Activity

The compound has also been evaluated for its anticancer potential.

  • Cell Line Studies : In studies involving human metastatic melanoma cell lines (MDA-MB-231), this compound exhibited cytostatic effects, leading to reduced cell proliferation .
  • Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
N-(2,2-dimethoxyethyl)prop-2-enamideLacks nitro and sulfonamide groupsLimited antimicrobial activity
DimethoxyethaneContains dimethoxyethyl groupNot biologically active
N-(4-nitrobenzenesulfonamide)Similar sulfonamide structureEstablished antimicrobial activity

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. For instance:

  • Synthesis Optimization : Researchers are exploring various synthetic pathways to produce more potent analogs with improved pharmacokinetic profiles .
  • Mechanistic Studies : Ongoing investigations are aimed at elucidating the precise molecular mechanisms underlying its anticancer effects, which may lead to the development of new therapeutic agents targeting specific cancer types.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify protons and carbons adjacent to the sulfonamide and dimethoxyethyl groups. For example, the nitro group deshields aromatic protons, while dimethoxyethyl protons appear as singlets near δ 3.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+ peaks) with precision <5 ppm error .

Q. Advanced

  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide oxygen and dimethoxyethyl groups, which stabilize conformation .
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted sulfonyl chloride).

What are the reactivity patterns of the nitro and sulfonamide functional groups in this compound?

Q. Basic

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Reduction with Pd/C/H2 yields the corresponding amine, useful for further derivatization .
  • Sulfonamide : Participates in hydrogen bonding, influencing solubility. Hydrolysis under acidic conditions (e.g., H2SO4) cleaves the S-N bond, generating sulfonic acids .

Q. Advanced

  • Photoreactivity : Nitro groups in aromatic systems undergo photoinduced electron transfer, which can be exploited in photodynamic therapy studies.
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can functionalize the benzene ring without affecting the sulfonamide .

How does the structural conformation of this compound influence its biological activity?

Basic
The dimethoxyethyl moiety enhances solubility, while the nitro group confers redox activity. In enzyme inhibition assays, the sulfonamide can act as a transition-state analog for carbonic anhydrase or proteases .

Q. Advanced

  • Molecular docking : Computational models predict binding affinity to target proteins (e.g., kinases). The nitro group’s orientation in the active site may sterically hinder or stabilize interactions .
  • Structure-activity relationship (SAR) : Modifying the dimethoxyethyl chain length alters membrane permeability, as shown in analogs with varying alkoxy substituents .

What analytical techniques are critical for assessing stability and degradation pathways?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Measures thermal stability; nitro compounds often decompose exothermically above 200°C.
  • UV-Vis Spectroscopy : Tracks nitro group reduction via absorbance shifts (e.g., λmax ~260 nm for nitro vs. ~280 nm for amine derivatives) .

Q. Advanced

  • Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) to simulate long-term storage. LC-MS identifies hydrolysis byproducts like sulfonic acids .
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during nitro group reduction, relevant in prodrug activation studies .

How can researchers resolve contradictions in reported reactivity or biological data for this compound?

Q. Advanced

  • Meta-analysis of reaction conditions : Variations in solvent (e.g., DMSO vs. THF) or catalyst loading may explain divergent yields. For example, NaH-mediated reactions require strict anhydrous conditions to avoid side reactions .
  • Biological assay validation : Compare cytotoxicity data across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake mechanisms. Contradictory enzyme inhibition results may stem from assay pH or cofactor availability .

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